molecular formula C5H4Br2S B084023 2,5-Dibromo-3-methylthiophene CAS No. 13191-36-1

2,5-Dibromo-3-methylthiophene

Cat. No.: B084023
CAS No.: 13191-36-1
M. Wt: 255.96 g/mol
InChI Key: IHFXZROPBCBLLG-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methylthiophene is an organobromine compound with the molecular formula C5H4Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-methylthiophene can be synthesized through the bromination of 3-methylthiophene. The process involves the addition of bromine to 3-methylthiophene in the presence of a solvent such as acetic acid. The reaction is typically carried out at low temperatures to control the rate of bromination and to ensure selective substitution at the 2 and 5 positions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dibromo-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFXZROPBCBLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157249
Record name 2,5-Dibromo-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13191-36-1
Record name 2,5-Dibromo-3-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13191-36-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3-methylthiophene
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Record name 2,5-Dibromo-3-methylthiophene
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Record name 2,5-dibromo-3-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,5-Dibromo-3-methylthiophene synthesized effectively?

A1: this compound can be synthesized using 3-methylthiophene and N-Bromosuccinimide (NBS) as starting materials. [] A study demonstrated that a reaction time of 11 hours at reflux resulted in a 78% yield of this compound with a purity above 98% as determined by Gas Chromatography (GC). []

Q2: What are the key spectroscopic characteristics of this compound?

A2: The synthesized this compound has been characterized using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR). [] These techniques provide insights into the molecule's structure and bonding characteristics.

Q3: Has this compound been utilized in any specific applications?

A3: Research indicates that the methanol-soluble fraction obtained from the Copper(II) chloride-induced polymerization of this compound exhibits interesting electrochemical behavior. [] This fraction displays redox waves associated with both incorporated copper ions and the polymer matrix itself during cyclic voltammetry. [] Furthermore, it demonstrates potential as an electrode material for the Ferri/Ferrocyanide redox couple in aqueous media, showcasing good stability. []

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